molecular formula C10H8BrFO3 B13704531 Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate

Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate

Cat. No.: B13704531
M. Wt: 275.07 g/mol
InChI Key: LMCAPOOBPYNGFS-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate is a substituted β-keto ester characterized by a 4-bromo-2-fluorophenyl group at the 3-position of the propanoate backbone. This compound is of significant interest in synthetic organic chemistry due to its utility as a precursor for heterocyclic systems, including furanones and pyrrolopyridazines . Its structure combines electron-withdrawing substituents (bromo and fluoro) on the aromatic ring, which influence electronic properties and reactivity.

Properties

Molecular Formula

C10H8BrFO3

Molecular Weight

275.07 g/mol

IUPAC Name

methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8BrFO3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3

InChI Key

LMCAPOOBPYNGFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(4-bromo-2-fluorophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major product is 3-(4-bromo-2-fluorophenyl)-2-oxopropanoic acid.

    Reduction: The major product is 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoate.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate with structurally related β-keto esters, focusing on substituent effects, synthetic routes, and applications.

Compound Name Substituents Key Properties/Applications Synthetic Method
This compound 4-Br, 2-F on phenyl ring Intermediate for pyrrolopyridazine carboxamides (e.g., Example 166 in EP 4374877) Not explicitly detailed; likely via condensation of substituted benzaldehyde
Methyl 3-(4-bromophenyl)-2-oxopropanoate (Compound 7) 4-Br on phenyl ring (no F) Precursor to hydroxy-furanones via DBU-mediated cyclization HCl-catalyzed hydrolysis of acetamido-propanoic acid in EtOH
Methyl 3-(3-chloro-2-nitrophenyl)-2-oxopropanoate (5b) 3-Cl, 2-NO₂ on phenyl ring Intermediate for substituted enol esters; nitro group enhances electrophilic reactivity Multi-step protocol involving nitration and esterification
Methyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate hydrochloride 4-Br on phenyl ring, NH₂ at 2-position Pharmaceutical intermediate (salt form improves solubility) Amination followed by HCl salt formation
Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate (CAS 1001922-15-1) Br on propanoate chain, 4-F on phenyl ring Bromine at β-position enables nucleophilic substitution reactions Bromination of β-keto ester precursor
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate 4-OCH₃ on phenyl ring Electron-donating methoxy group alters electronic profile for coupling reactions Esterification of β-keto acid with methanol

Key Findings:

Substituent Effects on Reactivity: The 4-bromo-2-fluoro substituents in the target compound enhance electrophilicity at the phenyl ring, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) compared to methoxy or amino analogs . Nitro groups (e.g., in 5b ) increase oxidative reactivity, whereas bromine facilitates halogen-bonding interactions in crystal packing .

Synthetic Accessibility :

  • The target compound is synthesized via condensation methods, while hydrochloride salts (e.g., ) require additional amination and acid treatment steps.
  • Bromination at the β-position (CAS 1001922-15-1 ) offers a distinct pathway for functionalization compared to aryl-substituted analogs.

Applications in Drug Discovery: The target compound’s fluorinated aryl group improves metabolic stability in pyrrolopyridazine derivatives, as seen in Example 166 . Methyl 3-(4-bromophenyl)-2-oxopropanoate (non-fluorinated) is pivotal in synthesizing anti-inflammatory furanones .

Physical Properties :

  • Methoxy-substituted analogs exhibit lower melting points and higher solubility in polar solvents due to reduced crystallinity .
  • Hydrogen bonding in chlorophenyl derivatives (e.g., ) suggests similar intermolecular interactions may stabilize the target compound.

Biological Activity

Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C11H10BrF1O3
Molecular Weight 295.1 g/mol
IUPAC Name This compound
CAS Number Not available

Synthesis

The synthesis of this compound typically involves several steps including the bromination and fluorination of phenolic precursors followed by esterification reactions. The synthetic route is crucial for ensuring the purity and yield of the compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, it has been studied for its potential effects on:

  • Enzyme inhibition : The compound may inhibit enzymes associated with metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
  • Anticancer activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • Antitumor Activity : In a study published in a peer-reviewed journal, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells, with IC50 values ranging from 5 to 15 µM .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival rates, suggesting a potential role in treating conditions such as Alzheimer's disease .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Selectivity : The compound has shown selectivity towards specific molecular targets, which enhances its therapeutic potential while minimizing side effects .
  • Synergistic Effects : When combined with other therapeutic agents, it demonstrated enhanced efficacy against resistant cancer cell lines, suggesting possible applications in combination therapies .

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